molecular formula C8H9FO B1330351 2-Fluoro-4-methylanisole CAS No. 399-55-3

2-Fluoro-4-methylanisole

Cat. No.: B1330351
CAS No.: 399-55-3
M. Wt: 140.15 g/mol
InChI Key: FOVXANGOLMXKES-UHFFFAOYSA-N
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Description

It is a derivative of anisole, where the methoxy group is substituted with a fluorine atom at the second position and a methyl group at the fourth position on the benzene ring . This compound is used in various chemical syntheses and research applications due to its unique chemical properties.

Scientific Research Applications

2-Fluoro-4-methylanisole is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Safety and Hazards

The safety information available indicates that 2-Fluoro-4-methylanisole may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-4-methylanisole can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . Another method involves the direct fluorination of 4-methylanisole using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, using advanced fluorinating agents and catalysts to ensure efficient conversion of starting materials .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methylanisole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst

    Substitution: Sodium amide (NaNH₂), thiols (RSH)

Major Products

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methylanisole involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In drug development, the fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. This can lead to improved efficacy and selectivity of the resulting pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-methylanisole is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

IUPAC Name

2-fluoro-1-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVXANGOLMXKES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192942
Record name 2-Fluoro-4-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-55-3
Record name 2-Fluoro-4-methylanisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-4-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 399-55-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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